Rhodamine Picolyl Azide

Description

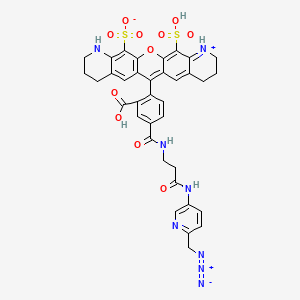

Rhodamine Picolyl Azide (RPA), exemplified by BP Fluor 488 Picolyl Azide, is a fluorogenic probe optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Its structure combines a rhodamine-derived fluorophore (excitation/emission: 499/520 nm) with a picolyl azide moiety, which enhances CuAAC efficiency by chelating copper ions . Key advantages include:

- Reduced Copper Requirements: Picolyl azides enable 10-fold lower copper catalyst usage compared to conventional azides while maintaining reaction rates, minimizing copper-induced cytotoxicity and fluorescence quenching .

- High Sensitivity: Suitable for detecting low-abundance biomolecules due to the bright fluorescence of the rhodamine core .

- Chemical Stability: Stable in DMSO at -20°C for months, ensuring reproducibility in long-term experiments .

Properties

Molecular Formula |

C36H32N8O11S2 |

|---|---|

Molecular Weight |

816.8 g/mol |

IUPAC Name |

13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C36H32N8O11S2/c37-44-42-17-21-6-7-22(16-41-21)43-27(45)9-12-40-35(46)20-5-8-23(24(15-20)36(47)48)28-25-13-18-3-1-10-38-29(18)33(56(49,50)51)31(25)55-32-26(28)14-19-4-2-11-39-30(19)34(32)57(52,53)54/h5-8,13-16,38H,1-4,9-12,17H2,(H,40,46)(H,43,45)(H,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

DNUOMFAAENARLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine Picolyl Azide typically involves the following steps:

Preparation of Rhodamine Derivative: The rhodamine core is synthesized through a series of reactions involving phthalic anhydride and resorcinol.

Introduction of Picolyl Azide Moiety: The picolyl azide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a picolyl halide with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The process may involve automated synthesis and purification systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Rhodamine Picolyl Azide primarily undergoes bioorthogonal reactions, specifically the CuAAC reaction. This reaction is highly selective and efficient, making it ideal for labeling biomolecules in complex biological environments.

Common Reagents and Conditions:

Reagents: Copper(I) sulfate, sodium ascorbate, and alkyne-functionalized molecules.

Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.

Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the rhodamine moiety .

Scientific Research Applications

Rhodamine Picolyl Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

Biology: Employed in live-cell imaging and protein labeling due to its fluorescent properties.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

Industry: Applied in the creation of fluorescent probes and sensors for various analytical applications

Mechanism of Action

The mechanism of action of Rhodamine Picolyl Azide in CuAAC reactions involves the chelation of copper ions by the picolyl moiety. This increases the local concentration of copper ions at the reaction site, thereby enhancing the reaction rate and efficiency. The resulting triazole linkage is stable and retains the fluorescent properties of the rhodamine dye, making it useful for imaging and detection applications .

Comparison with Similar Compounds

Picolyl Azide Derivatives

Picolyl azides are distinguished by their fluorophore components, which dictate their spectral properties and applications:

Key Findings :

Non-Picolyl Azides

Conventional azides lack the picolyl group, leading to critical differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.